クロドロネート酸

概要

説明

クロドロネート酸は、ジクロロメチレンビスホスホネートとしても知られており、第1世代のビスホスホネートです。主に、閉経後の女性と男性における骨粗鬆症の予防と治療のための抗骨粗鬆症薬として使用されます。 さらに、その抗炎症効果により、悪性腫瘍のハイパーカルセミア、多発性骨髄腫、骨折関連の痛みを管理するために使用されます .

科学的研究の応用

Clodronic acid has a wide range of scientific research applications:

Chemistry: It is used as a reagent in the synthesis of other bisphosphonates and related compounds.

Biology: Clodronic acid is employed in experimental medicine to selectively deplete macrophages.

Medicine: It is used to treat osteoporosis, hypercalcemia of malignancy, and multiple myeloma. It also helps reduce inflammatory markers such as interleukin-1 beta, interleukin-6, and tumor necrosis factor-alpha.

Industry: Clodronic acid is used in the production of bone resorption inhibitors and antihypercalcemic agents

作用機序

クロドロネート酸は、破骨細胞媒介の骨吸収を阻害することにより作用します。骨中のヒドロキシアパタイトに結合し、破骨細胞が骨を吸収しようとすると、クロドロネート酸を取り込みます。破骨細胞内で、クロドロネート酸はアデノシン三リン酸(ATP)の非加水分解性アナログに変換され、破骨細胞のアポトーシス(プログラムされた細胞死)を誘導します。 このプロセスは骨吸収を抑制し、骨密度を維持するのに役立ちます .

類似化合物:

エチドロネート酸: 同様の用途を持つが化学構造が異なる、別の第1世代のビスホスホネートです。

チルドロネート酸: クロドロネート酸に似ていますが、構造中に硫黄原子を含んでいます。

ゾレドロン酸: 窒素原子を含む第3世代のビスホスホネートであり、より高い効力とより長い作用時間を提供します。

クロドロネート酸の独自性: クロドロネート酸は、ゾレドロン酸などの新しいビスホスホネートとは異なる、窒素を含まない構造が特徴です。 実験医学においてマクロファージを枯渇させるための主要な用途も、他のビスホスホネートとは異なります .

生化学分析

Biochemical Properties

Clodronic Acid interacts with various enzymes and proteins in the body. These drugs were developed to mimic the action of pyrophosphate, a regulator of calcification and decalcification . It has shown anti-inflammatory effects, as evidenced by a reduction in inflammatory markers like IL-1β, IL-6, and TNF-α .

Cellular Effects

Clodronic Acid has significant effects on various types of cells and cellular processes. It is used in experimental medicine to selectively deplete macrophages . It also influences cell function by reducing vertebral fractures, hyperparathyroidism, hypercalcemia in malignancy, and multiple myeloma .

Molecular Mechanism

The molecular mechanism of Clodronic Acid involves its interaction with biomolecules and changes in gene expression. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation .

Dosage Effects in Animal Models

The effects of Clodronic Acid vary with different dosages in animal models. For example, it is approved for use in horses under the trade name Osphos, for treatment of bone resorptive processes of navicular syndrome . Clinical effects (e.g., improvement of lameness) after a single treatment can be seen up to 6 months post-treatment .

準備方法

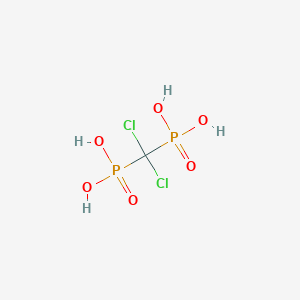

合成ルートと反応条件: クロドロネート酸は、水存在下で三塩化リンを塩化メチレンと反応させることで合成できます。反応は次のように進行します。

PCl3+CH2Cl2+3H2O→CH2(PO3H2)2+3HCl

工業生産方法: 工業的には、クロドロネート酸は、三塩化リンを塩化メチレンと制御された条件下で反応させることにより製造されます。反応は通常、テトラヒドロフラン(THF)またはアセトニトリルなどの溶媒中で行われ、適切な混合と温度制御が確保されます。 その後、生成物は結晶化または再結晶化技術によって精製されます {_svg_2}.

反応の種類:

酸化: クロドロネート酸は酸化反応を受ける可能性がありますが、これらの反応はあまり一般的ではありません。

還元: 還元反応は、クロドロネート酸では一般的ではありません。

置換: クロドロネート酸は、特に求核剤による置換反応を受ける可能性があります。

一般的な試薬と条件:

酸化: 過マンガン酸カリウム(KMnO₄)または三酸化クロム(CrO₃)などの強力な酸化剤を使用できます。

置換: 水酸化物イオン(OH⁻)またはアミン(RNH₂)などの求核剤は、塩基性条件下でクロドロネート酸と反応する可能性があります。

生成される主な生成物:

4. 科学研究への応用

クロドロネート酸は、科学研究において幅広い用途があります。

化学: 他のビスホスホネートおよび関連化合物の合成における試薬として使用されます。

生物学: クロドロネート酸は、実験医学においてマクロファージを選択的に枯渇させるために使用されます。

医学: 骨粗鬆症、悪性腫瘍のハイパーカルセミア、多発性骨髄腫の治療に使用されます。また、インターロイキン-1ベータ、インターロイキン-6、腫瘍壊死因子-アルファなどの炎症マーカーの減少にも役立ちます。

類似化合物との比較

Etidronic Acid: Another first-generation bisphosphonate with similar uses but different chemical structure.

Tiludronic Acid: Similar to clodronic acid but contains a sulfur atom in its structure.

Zoledronic Acid: A third-generation bisphosphonate with a nitrogen atom, offering higher potency and longer duration of action.

Uniqueness of Clodronic Acid: Clodronic acid is unique due to its non-nitrogenous structure, which differentiates it from newer bisphosphonates like zoledronic acid. Its primary use in experimental medicine to deplete macrophages also sets it apart from other bisphosphonates .

生物活性

Clodronic acid, a first-generation bisphosphonate, is primarily known for its role in inhibiting osteoclast-mediated bone resorption. This compound has garnered attention not only for its applications in treating bone disorders but also for its broader biological activities, particularly concerning immune modulation and inflammation. This article delves into the biological activity of clodronic acid, highlighting its mechanisms, clinical applications, and recent research findings.

Clodronic acid functions by binding to hydroxyapatite in bone tissue. When osteoclasts resorb bone, the local acidity releases clodronic acid, which is taken up by these cells through fluid-phase endocytosis. Once inside the osteoclasts, clodronic acid disrupts their function, leading to apoptosis and thus reducing bone resorption rates . This mechanism underpins its therapeutic use in conditions such as osteoporosis and metastatic bone disease.

Immune Modulation

Recent studies have revealed that clodronic acid also exhibits significant effects on immune cells, particularly macrophages and neutrophils. Clodronate liposomes are utilized to selectively deplete macrophages in various experimental settings, allowing researchers to investigate the role of these cells in diseases like autoimmunity and cancer .

Neutrophil "Stunning"

A novel aspect of clodronic acid's biological activity is its effect on neutrophils. Research indicates that treatment with clodronate leads to a "stunning" effect on neutrophils, characterized by reduced production of reactive oxygen species (ROS) and cytokines, impaired phagocytosis, and diminished migratory capabilities . This finding suggests potential therapeutic avenues for conditions driven by chronic neutrophil activation.

Clinical Applications

Clodronic acid has been widely studied for its efficacy in managing skeletal morbidity associated with malignancies. The Medical Research Council (MRC) Myeloma IX trial demonstrated that while clodronic acid effectively reduced skeletal-related events in patients with multiple myeloma, it was less effective than zoledronic acid in improving overall survival and progression-free survival .

Table 1: Clinical Outcomes of Clodronic Acid vs. Zoledronic Acid

| Outcome Measure | Clodronic Acid | Zoledronic Acid | Significance |

|---|---|---|---|

| Skeletal-related events | 597 events | 419 events | p < 0.0001 |

| Overall survival (months) | 5.5 months less | N/A | p = 0.0118 |

| Progression-free survival | N/A | HR 0.88 | p = 0.0179 |

Case Studies

Case Study 1: Osteoporosis Management

In a clinical setting focusing on postmenopausal women with osteoporosis, clodronic acid was administered over a two-year period. Results indicated a significant increase in bone mineral density (BMD) compared to baseline measurements, underscoring its role in preventing bone loss.

Case Study 2: Rheumatoid Arthritis

A study utilizing a K/BxN serum transfer model of arthritis demonstrated that clodronate treatment led to a marked reduction in arthritis severity through macrophage depletion . This highlights the potential of clodronic acid in managing inflammatory conditions beyond its traditional applications.

Research Findings

Recent investigations have expanded our understanding of clodronic acid's biological activities:

- Inflammatory Arthritis : Clodronate has been shown to downregulate joint inflammation by depleting macrophages that produce chemotactic factors contributing to cartilage damage .

- Neutrophil Function : Clodronate-treated neutrophils exhibited reduced inflammatory responses and impaired function, suggesting a mechanism that could be exploited for therapeutic purposes in autoimmune diseases .

特性

IUPAC Name |

[dichloro(phosphono)methyl]phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4Cl2O6P2/c2-1(3,10(4,5)6)11(7,8)9/h(H2,4,5,6)(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACSIXWWBWUQEHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(P(=O)(O)O)(P(=O)(O)O)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4Cl2O6P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8046959 | |

| Record name | Clodronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Clodronate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014858 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

7.47e+00 g/L | |

| Record name | Clodronate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014858 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Bisphosphonates are taken into the bone where they bind to hydroxyapatite. Bone resorption by osteoclasts causes local acidification, releasing the bisphosphonate, which is taken into the osteoclast by fluid-phase endocytosis. Endocytic vesicles become acidified, releasing bisphosphonates into the cytosol of osteoclasts where they act. Osteoclasts mediate resorption of bone. When osteoclasts bind to bone they form podosomes, ring structures of F-actin. Disruption of the podosomes causes osteoclasts to detach from bones, preventing bone resorption. First generation bisphosphonates closely mimic the structure of pyrophosphate, which can be incorporated into ATP anologues that cannot be hydrolyzed, disrupting all ATP mediated actions of osteoclasts. | |

| Record name | Clodronic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00720 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

10596-23-3 | |

| Record name | Clodronate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10596-23-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clodronic acid [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010596233 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clodronic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00720 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Clodronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Clodronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.090 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLODRONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0813BZ6866 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Clodronate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014858 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

250 °C | |

| Record name | Clodronic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00720 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Clodronate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014858 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。